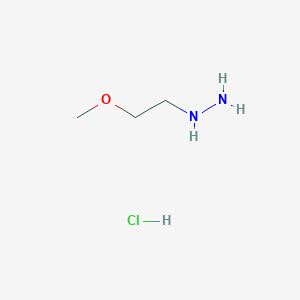

(2-Methoxyethyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxyethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSPGOKFJCRSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745361 | |

| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936249-35-3 | |

| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (2-Methoxyethyl)hydrazine Hydrochloride in Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)hydrazine hydrochloride is a versatile and reactive building block in modern organic synthesis. Its unique structural features—a nucleophilic hydrazine moiety, a flexible ethyl linker, and a coordinating methoxy group—govern its reactivity and utility in a variety of chemical transformations. This guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its role in the formation of hydrazones, the synthesis of important heterocyclic scaffolds such as pyrazoles and triazoles, its application in the Fischer indole synthesis, and its capacity as a reducing agent. By elucidating the electronic and steric influences of the 2-methoxyethyl group and the practical implications of its hydrochloride salt form, this document aims to equip researchers with the fundamental knowledge to effectively harness this reagent in their synthetic endeavors.

Introduction: Chemical Profile and Intrinsic Properties

(2-Methoxyethyl)hydrazine is an alkylhydrazine characterized by the presence of a methoxyethyl substituent on one of the nitrogen atoms.[1] It is typically supplied and used as its hydrochloride salt to enhance stability and handling.[2] Understanding the intrinsic properties of this molecule is paramount to appreciating its reactivity.

Table 1: Physicochemical Properties of (2-Methoxyethyl)hydrazine and its Hydrochloride Salt

| Property | (2-Methoxyethyl)hydrazine | (2-Methoxyethyl)hydrazine dihydrochloride |

| Molecular Formula | C₃H₁₀N₂O | C₃H₁₂Cl₂N₂O |

| Molecular Weight | 90.12 g/mol | 163.04 g/mol |

| Appearance | Colorless oil | White to off-white solid |

| pKa (Predicted) | 7.48 ± 0.70 | Not applicable |

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 3 | 3 |

Data sourced from PubChem CID 542451 and 45791445.[3][4]

The key to the reactivity of (2-Methoxyethyl)hydrazine lies in the interplay of several structural features:

-

Nucleophilicity of the Hydrazine Moiety: As an alkylhydrazine, it is a potent nucleophile due to the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen atoms.[5] This enhanced nucleophilicity makes it highly reactive towards electrophilic centers, particularly carbonyl carbons.

-

The (2-Methoxyethyl) Group: This substituent exerts both electronic and steric effects.

-

Electronic Effects: The ether oxygen has an electron-withdrawing inductive effect, which can subtly modulate the nucleophilicity of the hydrazine.[6] Furthermore, the methoxy group can participate in intramolecular hydrogen bonding with the N-H protons, influencing the conformation and reactivity of the molecule.[5][7]

-

Steric Effects: The flexible ethyl chain allows the methoxy group to adopt various conformations, which can influence the approach of the hydrazine to a reactive center. While bulkier than a simple methyl group, it is not considered to be excessively sterically hindering in most applications.[8]

-

-

The Hydrochloride Salt: The use of the hydrochloride salt necessitates a neutralization step, typically with a non-nucleophilic base, to liberate the free hydrazine for reaction. This allows for controlled release of the reactive species and improves the shelf-life of the reagent. The acidic conditions initially present can also play a catalytic role in certain reactions, such as hydrazone formation.

Core Mechanism: Hydrazone Formation

The cornerstone of (2-Methoxyethyl)hydrazine's utility is its reaction with aldehydes and ketones to form hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

The Mechanistic Pathway

The formation of a hydrazone from this compound proceeds through a well-established, typically acid-catalyzed mechanism.

Caption: General workflow for hydrazone formation.

-

Liberation of the Free Hydrazine: In the presence of a base (e.g., sodium acetate, triethylamine), the hydrochloride salt is neutralized to generate the free (2-Methoxyethyl)hydrazine.

-

Carbonyl Activation: A catalytic amount of acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen of the free hydrazine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone.

Causality Behind Experimental Choices: The Role of pH

The rate of hydrazone formation is highly pH-dependent, exhibiting a characteristic bell-shaped curve.[6]

-

Low pH (Highly Acidic): At very low pH, the hydrazine nucleophile becomes protonated, forming the hydrazinium ion. This positively charged species is no longer nucleophilic, and the rate of reaction decreases significantly.[9]

-

High pH (Basic/Neutral): In neutral or basic conditions, there is an insufficient concentration of acid to effectively protonate the carbonyl oxygen. This lack of activation of the carbonyl group leads to a slower reaction rate.[6]

-

Optimal pH (Mildly Acidic): The optimal pH for hydrazone formation is typically in the range of 4.5 to 6.[6] In this window, there is a sufficient concentration of the free, nucleophilic hydrazine and enough acid to catalyze the dehydration of the carbinolamine intermediate.

When using this compound, the initial reaction mixture is acidic. The addition of a base is often necessary to adjust the pH to the optimal range for the specific carbonyl compound being used.

Self-Validating Protocol: Synthesis of a Hydrazone

This protocol describes a general procedure for the synthesis of a hydrazone from an aldehyde or ketone using this compound.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

This compound (1.1 eq)

-

Sodium Acetate (1.2 eq)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount, if needed)

Procedure:

-

Dissolve the aldehyde or ketone and this compound in ethanol in a round-bottom flask.

-

Add sodium acetate to the mixture to neutralize the hydrochloride and liberate the free hydrazine.

-

If the carbonyl compound is particularly unreactive, add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone may precipitate from the solution upon cooling or after the addition of water.

-

Collect the product by filtration, wash with cold ethanol or water, and dry under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.

Application in Heterocyclic Synthesis

Hydrazones derived from (2-Methoxyethyl)hydrazine are valuable intermediates for the synthesis of a wide array of nitrogen-containing heterocycles.

Synthesis of Pyrazoles: The Knorr Pyrazole Synthesis

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2]

Mechanism:

-

Initial Condensation: The more nucleophilic terminal nitrogen of (2-Methoxyethyl)hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.

Caption: Knorr pyrazole synthesis workflow.

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric bulk of the hydrazine substituent.

Synthesis of 1,2,4-Triazoles

(2-Methoxyethyl)hydrazine can also be employed in the synthesis of 1,2,4-triazoles, often through a multi-step or one-pot procedure involving the initial formation of a hydrazone or a related intermediate.[10][11] A common route involves the reaction of a hydrazone with a source of a C-N fragment, such as an amine, under oxidative conditions.[11]

General Mechanistic Consideration: The synthesis often proceeds via the formation of an amidrazone, which then undergoes cyclization and oxidation to form the aromatic triazole ring.

The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][12] While the classic Fischer indole synthesis utilizes arylhydrazines, the principles can be extended to alkylhydrazines under certain conditions, although this is less common. The reaction proceeds through the formation of a hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement.

Mechanism:

-

Hydrazone Formation: (2-Methoxyethyl)hydrazine reacts with an aldehyde or ketone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[6][6]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia (or an amine in the case of a substituted hydrazine) to yield the aromatic indole ring.

Caption: Key steps in the Fischer indole synthesis.

This compound as a Reducing Agent

Hydrazine and its derivatives are well-known reducing agents in organic synthesis.[13] The driving force for these reductions is often the formation of the highly stable dinitrogen molecule (N₂).

Reduction of Nitroarenes

Hydrazine, in the presence of a catalyst such as palladium on carbon (Pd/C) or iron oxide, can selectively reduce nitroarenes to the corresponding anilines.[14][15] This catalytic transfer hydrogenation is a valuable alternative to using flammable hydrogen gas. (2-Methoxyethyl)hydrazine can serve as the hydrogen donor in these reactions.

Proposed Mechanism: The reaction likely proceeds through a series of single-electron or hydride transfers from the hydrazine to the nitro group, mediated by the catalyst surface.

Reduction of α,β-Unsaturated Carbonyl Compounds

The reduction of α,β-unsaturated carbonyl compounds with hydrazine can lead to either reduction of the carbon-carbon double bond (1,4-reduction) or the carbonyl group (1,2-reduction). The Wolff-Kishner reduction, which reduces a carbonyl to a methylene group, proceeds via a hydrazone intermediate.[16] Under specific conditions, hydrazine derivatives can also effect the 1,4-reduction of enones to yield saturated ketones.[10]

Conclusion

This compound is a multifaceted reagent whose reactivity is governed by the interplay of its nucleophilic hydrazine core and the electronic and steric properties of the 2-methoxyethyl substituent. Its primary role as a precursor to hydrazones opens up a vast landscape of synthetic possibilities, most notably in the construction of diverse and medicinally relevant heterocyclic systems such as pyrazoles and triazoles. Furthermore, its capacity to act as a reducing agent adds another dimension to its synthetic utility. A thorough understanding of its mechanism of action, particularly the influence of reaction conditions such as pH, is crucial for harnessing the full potential of this valuable synthetic tool. This guide provides a foundational framework for researchers to confidently and effectively employ this compound in their synthetic strategies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - (2-methoxyethyl)hydrazine (C3H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. (2-Methoxyethyl)hydrazine dihydrochloride | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Internal hydrogen bond, torsional motion, and molecular properties of 2-methoxyethylamine by microwave spectroscopy: Methyl barrier to internal rotation for 2-methoxyethanol-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 11. isres.org [isres.org]

- 12. testbook.com [testbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 16. echemi.com [echemi.com]

(2-Methoxyethyl)hydrazine Hydrochloride: A Computational Chemistry and Modeling Guide

This in-depth technical guide provides a comprehensive overview of the computational chemistry and modeling approaches for (2-Methoxyethyl)hydrazine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of computational methods to elucidate the molecular properties and reactive behavior of this versatile chemical entity.

Introduction

(2-Methoxyethyl)hydrazine and its hydrochloride salt are compounds of significant interest in organic synthesis and medicinal chemistry.[1] The presence of a hydrazine moiety attached to a methoxyethyl group imparts unique chemical properties and reactivity compared to other hydrazine derivatives.[1] These compounds serve as crucial intermediates in the synthesis of various chemical entities, including those with potential therapeutic applications, such as in cancer treatment.[1] Understanding the molecule's electronic structure, conformational landscape, and interaction potential is paramount for its effective application. Computational chemistry and molecular modeling offer powerful tools to investigate these aspects at a molecular level, providing insights that can guide experimental design and accelerate discovery.[2][3]

This guide will explore the key computational methodologies, from quantum mechanics to molecular dynamics, that can be applied to this compound. We will discuss the causality behind the choice of specific computational protocols and provide step-by-step workflows for their implementation.

Molecular Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the starting point for any computational study. These properties, summarized in the table below, inform the parameterization of molecular models and provide a basis for validating computational results.

| Property | Value | Source |

| Molecular Formula | C3H12Cl2N2O | PubChem[4] |

| Molecular Weight | 163.04 g/mol | PubChem[4] |

| IUPAC Name | 2-methoxyethylhydrazine;dihydrochloride | PubChem[4] |

| Canonical SMILES | COCCNN | Smolecule[1] |

| InChI Key | IBELBRDFPCFICX-UHFFFAOYSA-N | Smolecule[1] |

| Topological Polar Surface Area | 47.3 Ų | PubChem[5] |

| Complexity | 24.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

Part 1: Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for elucidating the electronic structure, reactivity, and spectroscopic properties of a molecule. For a relatively small molecule like this compound, high-level QM methods can be employed to achieve high accuracy.

Theoretical Background

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost.[7] It is particularly well-suited for studying the ground-state properties of molecules. For more accurate energy calculations, especially for reaction barriers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be utilized, though they are more computationally demanding.[8][9]

The choice of basis set is also crucial. A basis set like 6-311++G(d,p) is often a good starting point, providing a flexible description of the electron density.[7]

Experimental Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the steps to perform a geometry optimization and frequency calculation for this compound using a QM software package (e.g., Gaussian, ORCA).

-

Input Structure Generation:

-

Build the 3D structure of (2-Methoxyethyl)hydrazine.

-

Protonate the hydrazine nitrogens to represent the dihydrochloride salt. Place two chloride counter-ions in the vicinity.

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

-

-

QM Input File Preparation:

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Define the charge (0 for the neutral molecule, +2 for the dication) and multiplicity (singlet for the ground state).

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

-

Execution and Analysis:

-

Run the QM calculation.

-

Verify that the optimization converged successfully and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

-

Analyze the output to obtain the optimized geometry, electronic energy, dipole moment, and vibrational frequencies.

-

Visualizing the Workflow

References

- 1. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 2. From byte to bench to bedside: molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (2-Methoxyethyl)hydrazine dihydrochloride | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Methoxyethyl)hydrazine | C3H10N2O | CID 542451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (2-Methoxyethyl)hydrazine Hydrochloride

Abstract

Solubility is a critical physicochemical parameter in chemical synthesis and drug development, profoundly influencing reaction kinetics, purification strategies, and bioavailability. This guide provides a comprehensive technical overview of the solubility of (2-Methoxyethyl)hydrazine hydrochloride. As explicit solubility data for this compound is not widely published, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine its solubility empirically. We delve into the theoretical principles governing solubility, present a detailed methodology for the universally accepted shake-flask equilibrium solubility assay, and discuss the key factors that influence the dissolution of this compound.

Introduction to this compound

This compound is a hydrazine derivative used in various chemical synthesis applications. Its structure, featuring a methoxyethyl group, a hydrazine moiety, and a hydrochloride salt form, dictates its chemical reactivity and physical properties. The hydrochloride salt is specifically designed to enhance aqueous solubility and stability compared to its freebase form, (2-Methoxyethyl)hydrazine. Understanding the solubility of this compound is paramount for its effective use, whether as a reactant in a complex synthesis where solvent choice is key, or as a building block in pharmaceutical chemistry where aqueous solubility can be a determinant of a drug candidate's ultimate success.

Compound Properties:

-

Molecular Formula: C₃H₁₁ClN₂O (for the monohydrochloride, though a dihydrochloride is also possible[1][2])

-

Molecular Weight: 126.59 g/mol (Monohydrochloride)

-

CAS Number: 18345-09-0 (Monohydrochloride)

The presence of the ether linkage and the hydrazine group, which can participate in hydrogen bonding, combined with its ionic character as a hydrochloride salt, suggests a complex solubility profile that will be highly dependent on the chosen solvent system.

The Theoretical Underpinnings of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. For this compound, several factors come into play:

-

Polarity and Ionic Nature: As a salt, the compound is ionic and thus highly polar. It will exhibit the highest solubility in polar solvents capable of solvating both the cation ((2-Methoxyethyl)hydrazinium) and the chloride anion.

-

Hydrogen Bonding: The hydrazine moiety (-NH-NH₃⁺) has hydrogen bond donors, and the methoxy group (-OCH₃) has a hydrogen bond acceptor (the oxygen atom). Solvents that are both hydrogen bond donors and acceptors (polar protic solvents) are predicted to be effective.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the positive and negative ions of the salt, facilitating their separation and dissolution[3][4].

Based on these principles, we can predict a general trend for solubility:

High Solubility Expected: Polar protic solvents like water, methanol, and ethanol. Moderate to Low Solubility Expected: Polar aprotic solvents like DMSO, DMF, and acetonitrile, which can solvate the cation but are less effective with the anion. Very Low to Insoluble Expected: Nonpolar solvents like hexane, toluene, and diethyl ether, which lack the necessary intermolecular forces to overcome the crystal lattice energy of the salt.

The following diagram illustrates the interaction between the solute and different solvent types.

Caption: Solute-solvent interactions predicting solubility.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is sparse. One supplier notes that the parent compound, (2-Methoxyethyl)hydrazine, is soluble in water and organic solvents, which provides a general guideline but is not specific to the hydrochloride salt[5]. Therefore, empirical determination is necessary for any research or development application. The following section provides a robust, self-validating protocol for this purpose.

Experimental Determination of Solubility: A Practical Guide

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method .[6][7][8] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[9][10]

Core Principles & Experimental Considerations

-

Purity: Both the solute (this compound) and the solvents used must be of high purity to ensure accurate results[7].

-

Equilibrium: The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. This can take anywhere from a few hours to 72 hours, depending on the compound and solvent[6][9]. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus[11].

-

Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant, controlled temperature (e.g., 25 °C)[7][8].

-

Solid-Liquid Separation: Complete separation of the saturated solution from the excess undissolved solid is critical to avoid overestimation of solubility[7]. This is typically achieved through centrifugation followed by filtration.

-

Quantification: A reliable and validated analytical method, such as HPLC-UV or LC-MS, is required to accurately measure the concentration of the dissolved compound in the filtrate[9].

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

HPLC or LC-MS system for quantification

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~10-20 mg is often sufficient.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached[6][9].

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles. Note: The first few drops from the filter should be discarded to avoid adsorption effects.

-

Dilution: The filtered saturated solution may need to be diluted with the mobile phase to fall within the linear range of the analytical method's calibration curve. Perform and record a precise dilution factor.

-

Quantification: Analyze the final diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The entire workflow is visualized below.

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation

Results should be compiled into a clear, comparative table.

| Solvent | Polarity Index[3] | Dielectric Constant (20°C)[3] | H-Bonding | Solubility (mg/mL) @ 25°C |

| Water | 10.2 | 80.1 | Donor & Acceptor | [Experimental Value] |

| Methanol | 5.1 | 32.7 | Donor & Acceptor | [Experimental Value] |

| Ethanol | 4.3 | 24.6 | Donor & Acceptor | [Experimental Value] |

| DMSO | 7.2 | 46.7 | Acceptor Only | [Experimental Value] |

| Acetonitrile | 5.8 | 37.5 | Acceptor Only | [Experimental Value] |

| Hexane | 0.1 | 1.88 | None | [Experimental Value] |

Conclusion

While published quantitative data on the solubility of this compound is limited, a thorough understanding of its chemical structure and the principles of solubility allows for strong predictions of its behavior. As an ionic salt, it is expected to be most soluble in polar protic solvents. For researchers and drug developers, the empirical determination of this property is essential. The shake-flask method detailed in this guide provides a reliable and universally accepted protocol to generate the precise, high-quality solubility data needed to advance scientific and pharmaceutical development projects.

References

- 1. (2-Methoxyethyl)hydrazine dihydrochloride | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Solvent Physical Properties [people.chem.umass.edu]

- 4. scribd.com [scribd.com]

- 5. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. tandfonline.com [tandfonline.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Thermal Landscape of (2-Methoxyethyl)hydrazine Hydrochloride: A Technical Guide for Researchers

Abstract

(2-Methoxyethyl)hydrazine hydrochloride is a valuable reagent in synthetic chemistry and a potential building block in pharmaceutical development. As with many hydrazine derivatives, a thorough understanding of its thermal stability is paramount for safe handling, process development, and ensuring the integrity of drug substances. This in-depth technical guide provides a comprehensive framework for assessing the thermal stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of hydrazine chemistry, data from closely related analogs, and standardized analytical methodologies to empower researchers in drug development and chemical synthesis with the necessary knowledge for safe and effective utilization.

Introduction: The Significance of Thermal Stability in Drug Development

In the journey of a molecule from a laboratory reagent to a therapeutic agent, its inherent stability under various stress conditions is a critical quality attribute. Thermal stability, in particular, dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final drug product. For hydrazine derivatives, a class of compounds known for their reactivity, a proactive and in-depth assessment of thermal hazards is not merely a regulatory requirement but a fundamental aspect of responsible research and development.[1][2] This guide will delve into the theoretical underpinnings of the thermal decomposition of hydrazine salts and provide practical, field-proven methodologies for its characterization.

The Chemistry of Hydrazine Salt Decomposition: A Predictive Framework

The thermal decomposition of hydrazinium salts, such as this compound, is often initiated by a dissociation equilibrium in the molten state. The salt dissociates into its constituent free base, (2-Methoxyethyl)hydrazine, and the corresponding acid, in this case, hydrochloric acid.[1]

Equation 1: Dissociation of this compound

The subsequent decomposition pathway is then largely governed by the thermal stability of the free hydrazine derivative.[1] Hydrazine itself is known to decompose into ammonia, nitrogen, and hydrogen, a process that can be catalyzed by various metals.[3][4] The presence of the 2-methoxyethyl substituent will influence the decomposition mechanism, potentially leading to a more complex mixture of volatile products.

A study on the closely related compound, 2-hydroxyethylhydrazine (HEH), provides valuable insights. The high-temperature thermal decomposition of HEH was investigated using flash pyrolysis coupled with photoionization time-of-flight mass spectrometry.[5] This study is critical as the initial decomposition of its nitrate salt (HEHN) involves a proton transfer to form HEH and nitric acid, mirroring the initial step for the hydrochloride salt.[5]

Core Experimental Protocols for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal behavior of this compound. The following experimental workflows are considered industry standards for this purpose.[6][7][8]

Differential Scanning Calorimetry (DSC)

Purpose: DSC is a primary screening tool to determine the melting point, heat of fusion, and the onset temperature of decomposition (exothermic or endothermic events).[9] It provides critical information on the temperatures at which the material begins to exhibit thermal instability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a suitable DSC pan. Given the potential for interaction with metals, especially at elevated temperatures, the use of inert pan materials such as glass-lined or gold-plated crucibles is recommended to avoid catalytic decomposition.[10][11] A hermetically sealed pan should be used to contain any evolved gases.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a final temperature well beyond the expected decomposition, for instance, 350 °C.[8]

-

Maintain a constant flow of inert gas (e.g., nitrogen) over the sample to provide a controlled atmosphere.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the exotherm is a key indicator of the beginning of thermal decomposition.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the temperature at which decomposition begins, the extent of mass loss, and identifying distinct decomposition stages.[6]

Step-by-Step Methodology:

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a TGA pan.

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[4]

-

-

Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Purpose: To identify the gaseous byproducts of decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[7][8] This provides crucial information about the decomposition pathway and potential hazardous volatiles.

Workflow: The experimental setup is similar to a standard TGA analysis, but the off-gas from the TGA furnace is directed into the MS or FTIR for real-time analysis of the evolved components as a function of temperature.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from thermal analysis should be summarized in a structured table.

Table 1: Summary of Expected Thermal Analysis Data for this compound

| Parameter | Analytical Technique | Expected Observation | Significance |

| Melting Point (°C) | DSC | A sharp endothermic peak. | A key physical property and an indicator of purity. |

| Onset of Decomposition (°C) | DSC, TGA | The temperature at which an exothermic event or significant mass loss begins. | Defines the upper limit for safe handling and processing temperatures. |

| Mass Loss (%) | TGA | One or more distinct steps of mass loss. | Correlates to the loss of specific molecular fragments during decomposition. |

| Decomposition Products | TGA-MS, TGA-FTIR | Identification of evolved gases (e.g., HCl, NH₃, N₂, fragments of the methoxyethyl group). | Elucidates the decomposition mechanism and identifies potential hazards. |

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability assessment can be visualized as follows:

Caption: Workflow for the comprehensive thermal stability assessment of this compound.

Safety, Handling, and Storage Considerations

Based on the known hazards of hydrazine and its derivatives, stringent safety protocols must be implemented when handling this compound.[2][12]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as oxidizing agents.[14][15] The material should be stored in tightly sealed containers.[13]

-

Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.[12]

Conclusion

While direct, published thermal stability data for this compound is scarce, a robust safety and stability profile can be constructed through a systematic approach. By applying the principles of hydrazine salt decomposition and utilizing standard analytical techniques such as DSC, TGA, and EGA, researchers can generate the necessary data to ensure safe handling, inform process development, and meet regulatory expectations. The insights gained from analogous compounds, coupled with the rigorous experimental workflows outlined in this guide, provide a solid foundation for navigating the thermal landscape of this important chemical entity.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and Catalytic Decomposition of 2‑Hydroxyethylhydrazine and 2‑Hydroxyethylhydrazinium Nitrate Ionic Liquid [escholarship.org]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Item - Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. (2-methoxyethyl)hydrazine synthesis - chemicalbook [chemicalbook.com]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial [mdpi.com]

- 15. scbt.com [scbt.com]

An In-depth Technical Guide to (2-Methoxyethyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of (2-Methoxyethyl)hydrazine hydrochloride (CAS Number: 936249-35-3), a versatile reagent in organic synthesis and a building block with significant potential in medicinal chemistry. While specific literature on this particular hydrochloride salt is limited, this document synthesizes available data from its free base, (2-Methoxyethyl)hydrazine (CAS: 3044-15-3), and its dihydrochloride salt (CAS: 885330-03-0), alongside established principles for hydrazine derivatives, to offer a robust resource for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound is the salt form of the parent compound, (2-Methoxyethyl)hydrazine. The hydrochloride form enhances stability and simplifies handling compared to the free base. The core structure features a hydrazine functional group attached to a 2-methoxyethyl moiety, which imparts distinct chemical properties and reactivity.[1]

Key physicochemical data, primarily extrapolated from the free base and dihydrochloride salt, are summarized below for practical laboratory use.

| Property | Value | Source |

| Molecular Formula | C₃H₁₁ClN₂O | |

| Molecular Weight | 126.59 g/mol (for monohydrochloride) | Calculated |

| IUPAC Name | 2-methoxyethylhydrazine;hydrochloride | Inferred |

| Appearance | Likely a white to off-white crystalline solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

| pKa | 7.48 ± 0.70 (Predicted for the parent hydrazine) | [2] |

| XLogP3 | -1.1 (for the parent hydrazine) | [1][3] |

| Topological Polar Surface Area | 47.3 Ų (for the parent hydrazine) | [2][3] |

Synthesis and Manufacturing

The synthesis of the core (2-Methoxyethyl)hydrazine molecule is a critical aspect of its availability for research and development. One common synthetic route involves the reaction of hydrazine with 2-methoxyethanol under controlled conditions.[1] Industrial-scale production would likely follow a similar pathway, incorporating additional purification steps to achieve the high purity required for pharmaceutical and fine chemical applications.[1] Another potential route starts from 1-Bromo-2-methoxyethane.[4]

The hydrochloride salt is then typically prepared by treating the free base with an appropriate amount of hydrochloric acid in a suitable solvent.

Caption: Conceptual workflow for the synthesis of (2-Methoxyethyl)hydrazine HCl.

Applications in Organic Synthesis and Drug Discovery

Hydrazine derivatives are fundamental building blocks in organic chemistry, prized for their reactivity and versatility.[5] (2-Methoxyethyl)hydrazine is no exception, serving as a key intermediate in various synthetic transformations.

Formation of Hydrazones and Heterocycles

The primary utility of hydrazine derivatives lies in their condensation reactions with aldehydes and ketones to form hydrazone linkages.[5] These hydrazones are stable intermediates and are prevalent in many biologically active compounds.[1][5] Furthermore, the inherent nucleophilicity of the hydrazine group allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceuticals.[5]

Role in C-C Bond Formation

Recent advancements have highlighted the use of monosubstituted hydrazine derivatives as precursors for carbon-centered radicals.[6] Through oxidation and the extrusion of a stable dinitrogen molecule, these compounds can generate radicals for use in C-C bond-forming reactions, such as alkene difunctionalization and cascade cyclizations.[6]

Potential in Medicinal Chemistry

The hydrazine moiety is a recognized pharmacophore. Research into hydrazine derivatives has explored their potential as therapeutic agents, particularly in oncology.[1] Hydrazone-containing compounds have demonstrated unique biological activities and coordination abilities, making them a focal point in pharmaceutical research for targeting cell death pathways like apoptosis.[1] The electron-rich nature of the hydrazine warhead makes it a versatile tool for chemoproteomic profiling, allowing it to target a wide range of cofactor-dependent enzymes.[7][8] This broad reactivity is valuable for both target discovery and the development of novel inhibitors.[7][8]

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Hydrazine and its derivatives are classified as hazardous substances and must be handled with appropriate precautions.[9][10] The hydrochloride salt form generally reduces some of the risks associated with the free base, such as volatility, but requires stringent safety protocols.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][11]

-

Skin and Eye Damage: Causes skin irritation and serious eye irritation.[9][11] Hydrazine compounds can be corrosive.[9]

-

Sensitization: May cause an allergic skin reaction.[12]

-

Carcinogenicity: Hydrazine and its derivatives are suspected human carcinogens.[9][12]

-

Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents, strong acids, and metal oxides.[13]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves, such as butyl or nitrile rubber.[9][10][13]

-

Eye Protection: Use splash-proof safety goggles or a face shield.[9][13]

-

Body Protection: A lab coat is mandatory. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.[9][13]

-

Respiratory Protection: If working outside a fume hood is unavoidable, a NIOSH-approved respirator is required.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as oxidizing agents and strong acids.[13]

-

Spill & Exposure Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12][14] Seek immediate medical attention.[10][12]

-

Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding eyelids open.[10][14] Seek immediate medical attention.[10]

-

Ingestion/Inhalation: Move the individual to fresh air. If swallowed, rinse mouth but do not induce vomiting.[15] Seek immediate medical attention.[9][15]

-

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol provides a generalized, self-validating framework for the synthesis of a hydrazone from an aldehyde or ketone using this compound. The causality for each step is explained to ensure experimental integrity.

Objective: To synthesize a (2-methoxyethyl)hydrazone derivative.

Materials:

-

This compound

-

Aldehyde or Ketone substrate

-

Ethanol (or other suitable protic solvent)

-

Sodium acetate (or other mild base)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reagent Preparation (Justification: Salt Neutralization):

-

In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

-

Causality: The hydrochloride salt is stable but the free hydrazine is the reactive nucleophile. The mild base (sodium acetate) deprotonates the hydrazinium salt in situ to generate the free hydrazine necessary for the reaction, while avoiding the harsh conditions of a strong base that could cause side reactions.

-

-

Reaction Initiation (Justification: Nucleophilic Attack):

-

To the stirred solution from Step 1, add the aldehyde or ketone substrate (1.0 eq) dissolved in a minimal amount of ethanol. The addition can be done dropwise if the reaction is exothermic.

-

Causality: The lone pair of electrons on the terminal nitrogen of the free hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

-

-

Reaction Monitoring (Justification: Ensuring Completion):

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming the reaction is proceeding as expected and determining the point of completion. The new, typically less polar hydrazone product should have a different Rf value than the starting carbonyl compound.

-

-

Product Isolation (Justification: Purification):

-

Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure (rotary evaporation).

-

The crude product can then be purified. A common method is recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and salts.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is dissolved in a hot solvent and crystallizes out as the solution cools, leaving impurities behind in the solvent.

-

-

Characterization (Justification: Structure Verification):

-

Dry the purified product and determine its melting point.

-

Confirm the structure of the resulting hydrazone using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Causality: These analytical methods provide definitive proof of the molecular structure. NMR spectroscopy confirms the connectivity of atoms and the formation of the C=N double bond, while mass spectrometry confirms the molecular weight of the synthesized compound.

-

This comprehensive guide provides a foundational understanding of this compound, enabling researchers to utilize this versatile compound effectively and safely in their synthetic and drug discovery endeavors.

References

- 1. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. (2-Methoxyethyl)hydrazine | C3H10N2O | CID 542451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-methoxyethyl)hydrazine synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. nj.gov [nj.gov]

- 11. (2-Methoxyethyl)hydrazine dihydrochloride | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. arxada.com [arxada.com]

- 14. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 15. fishersci.com [fishersci.com]

The Multifaceted Biological Landscape of (2-Methoxyethyl)hydrazine Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide delves into the core biological activities of (2-Methoxyethyl)hydrazine and its derivatives, offering a critical resource for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of their synthesis, diverse pharmacological effects, mechanisms of action, and pertinent toxicological considerations, moving beyond a mere recitation of facts to offer actionable insights grounded in established scientific principles.

Introduction: The Hydrazine Scaffold in Medicinal Chemistry

Hydrazine derivatives represent a cornerstone in modern pharmaceutical synthesis, valued for their reactive nature and structural versatility that allows for the creation of complex molecular frameworks essential for novel therapeutics.[1] The hydrazide-hydrazone moiety, in particular, is a well-known structural core in a wide array of biologically active compounds.[2][3] This guide focuses specifically on derivatives of (2-Methoxyethyl)hydrazine, exploring how the introduction of the 2-methoxyethyl group influences the pharmacological profile of this important class of molecules. These compounds have garnered significant interest for their potential applications in various fields, including medicinal chemistry and organic synthesis.[4]

Synthesis of (2-Methoxyethyl)hydrazine Derivatives

The synthesis of (2-Methoxyethyl)hydrazine and its subsequent derivatives is a critical first step in exploring their biological potential. A common method for synthesizing the parent compound involves the direct reaction of hydrazine with 2-methoxyethanol under controlled conditions, often requiring a catalyst and heat.[4] Another approach involves the reaction of hydrazine monohydrate with 1-bromo-2-methoxy ethane in ethanol.[5]

From this core structure, a diverse library of derivatives can be generated. A prevalent synthetic route involves the condensation of (2-Methoxyethyl)hydrazine with various aldehydes or ketones to form hydrazones. This reaction is typically acid-catalyzed and provides a straightforward method for introducing a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Experimental Protocol: General Synthesis of (2-Methoxyethyl)hydrazone Derivatives

-

Dissolution: Dissolve (2-Methoxyethyl)hydrazine in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]

Key Biological Activities and Mechanisms of Action

(2-Methoxyethyl)hydrazine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Monoamine Oxidase (MAO) Inhibition: A Legacy in Neuroscience

Hydrazine derivatives have a long history as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoaminergic neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of drugs like iproniazid and phenelzine.[3][6][9]

Derivatives of (2-Methoxyethyl)hydrazine are being investigated for their potential as selective and reversible MAO inhibitors.[6] Irreversible MAO inhibitors, while effective, can have significant side effects.[6] The development of reversible inhibitors is therefore a key goal in this area.[10][11]

The inhibitory activity of these compounds is influenced by the nature of the substituents attached to the hydrazone moiety. Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups can confer selectivity for either MAO-A or MAO-B.[8][10] For instance, certain acyl hydrazine derivatives show stronger inhibition against MAO-B than MAO-A.[10]

Diagram: Mechanism of MAO Inhibition by Hydrazine Derivatives

Caption: Inhibition of MAO by (2-Methoxyethyl)hydrazine derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

A growing body of evidence suggests that hydrazine derivatives possess significant anticancer properties.[4][12][13] These compounds have been shown to be cytotoxic to various cancer cell lines, including breast and neuroblastoma cells.[2][14] The mechanisms underlying their anticancer activity are multifaceted and can include:

-

Induction of Apoptosis: Some hydrazide compounds induce apoptosis through a caspase- and mitochondrial-dependent pathway, as evidenced by an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[2]

-

Cell Cycle Arrest: Certain quinoline hydrazides have been shown to induce G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1.[14]

-

Targeting Specific Pathways: Hydrazine derivatives can be designed to target specific biological pathways involved in cancer progression.[1]

In vivo studies have also demonstrated the antitumor activity of novel hydrazide derivatives in animal models.[2]

Table: In Vitro Anticancer Activity of Selected Hydrazide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Hydrazide Derivative 1 | MCF-7 (Breast Cancer) | 0.7 | [2] |

| Hydrazide Derivative 2 | MCF-7 (Breast Cancer) | 0.18 | [2] |

| Quinoline Hydrazide 19 | Neuroblastoma Cells | Micromolar Potency | [14] |

| Quinoline Hydrazide 22 | Neuroblastoma Cells | Micromolar Potency | [14] |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [15] |

Antimicrobial Activity: A Broad Spectrum of Action

Hydrazide-hydrazone derivatives are of considerable interest to medicinal chemists due to their vast spectrum of biological activity, including potent antimicrobial effects.[12][16] They have demonstrated activity against a range of bacterial and fungal pathogens.[16][17][18] Some derivatives have shown promising activity against multidrug-resistant strains like MRSA.[15]

The antimicrobial efficacy of these compounds is often enhanced when they form metal complexes, which can increase the permeability of cell membranes and inactivate key microbial enzymes.[13]

Neuroprotective Effects: Beyond MAO Inhibition

Certain hydrazine-based antidepressants, such as phenelzine, exhibit neuroprotective properties that are independent of their MAO-inhibiting activity.[19][20][21] These effects are attributed to various mechanisms, including:

-

Modulation of GABA-Glutamate Balance: Phenelzine and its active metabolite can alter the balance between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate.[19][20]

-

Sequestration of Reactive Aldehydes: These compounds can sequester reactive and toxic aldehydes that are produced during oxidative stress, thereby protecting neurons from damage.[19][20]

-

Increased Expression of Neurotrophic Factors: Antidepressants, in general, have been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and neurogenesis.[22][23]

These findings suggest that (2-Methoxyethyl)hydrazine derivatives could be developed as novel neuroprotective agents for the treatment of neurodegenerative diseases and brain injury.[19][20][21]

Toxicological Profile and Biotransformation

While hydrazine derivatives hold significant therapeutic promise, it is crucial to consider their potential toxicity. Hydrazines are known to be environmental and food pollutants and can pose health risks to humans, including mutagenicity and carcinogenicity.[9] Some studies have shown that hydrazine can cause DNA damage both in vitro and in vivo.[24] However, other research suggests that hydrazine may not be mutagenic in mammalian cells, indicating a nonmutagenic mechanism of carcinogenicity.[25]

The toxicity of hydrazine derivatives is often linked to their biotransformation into reactive species.[9] Metabolic activation, catalyzed by enzymes like cytochrome P450 and monoamine oxidase, can lead to the formation of free radicals.[9] These reactive intermediates can bind to cellular macromolecules, leading to cellular dysfunction and oxidative stress.[9]

A thorough understanding of the metabolic pathways and potential for bioactivation is therefore essential in the development of safe and effective drugs based on the (2-Methoxyethyl)hydrazine scaffold. In vitro and in vivo toxicological studies are critical for assessing the safety profile of any new derivative.[25][26]

Future Directions and Conclusion

(2-Methoxyethyl)hydrazine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as MAO inhibitors, anticancer agents, antimicrobial compounds, and neuroprotective agents warrants further investigation.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives with improved pharmacokinetic and safety profiles.

-

Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety Assessment: To validate the therapeutic potential of promising candidates in relevant animal models of disease.

-

Exploration of Novel Therapeutic Applications: To investigate the potential of these derivatives in other disease areas where their unique mechanisms of action may be beneficial.

References

- 1. nbinno.com [nbinno.com]

- 2. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 5. (2-methoxyethyl)hydrazine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 15. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 19. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective effects of antidepressant and mood stabilizing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. TABLE 2-4, Genotoxicity of Hydrazines In Vivo - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

derivatization of (2-Methoxyethyl)hydrazine hydrochloride for GC-MS analysis

Application Note: GC-MS-08A

Quantitative Analysis of (2-Methoxyethyl)hydrazine, a Potential Genotoxic Impurity, in Pharmaceutical Intermediates by GC-MS Following Derivatization

Audience: Researchers, scientists, and drug development professionals in Quality Control, Process Development, and Analytical R&D.

Abstract: This application note presents a robust and sensitive method for the quantitative determination of (2-Methoxyethyl)hydrazine hydrochloride at trace levels. Due to its high polarity and low volatility, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging.[1][2] The described method employs a pre-column derivatization step using benzaldehyde to form a stable, less polar, and more volatile hydrazone derivative. This protocol provides a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis and method validation, suitable for monitoring this potential genotoxic impurity (PGI) in pharmaceutical manufacturing.

Introduction: The Analytical Challenge

(2-Methoxyethyl)hydrazine is an organic intermediate used in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs).[3] Like hydrazine itself, its structural alerts classify it as a potential genotoxic impurity (PGI), which can pose a significant safety risk by damaging DNA.[4][5] Regulatory agencies mandate strict control of such impurities in final drug products, often requiring quantification at parts-per-million (ppm) levels.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for analyzing volatile and semi-volatile impurities due to its high chromatographic resolution and selective, sensitive detection.[6][7] However, (2-Methoxyethyl)hydrazine, particularly in its common hydrochloride salt form, exhibits poor chromatographic behavior. Its key analytical challenges include:

-

High Polarity: The hydrazine moiety leads to strong interactions with the stationary phase, resulting in poor peak shape and retention.

-

Low Volatility: The compound does not readily vaporize at typical GC inlet temperatures.

-

Thermal Instability: Hydrazines can degrade at elevated temperatures in the GC system.[2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[8][9] The process modifies the analyte to create a derivative with properties more suitable for GC-MS analysis, such as increased volatility, improved thermal stability, and enhanced mass spectral characteristics.[8][9]

The Derivatization Strategy: Hydrazone Formation

This method utilizes the classic condensation reaction between a hydrazine and an aldehyde to form a stable hydrazone. Benzaldehyde is selected as the derivatizing reagent due to its reliability, commercial availability, and the robust nature of the resulting derivative.[4][10][11]

The Causality Behind the Choice:

-

Neutralization: The starting material is this compound. A base (sodium hydroxide) is added to neutralize the hydrochloride salt, liberating the free hydrazine base, which is necessary for the reaction to proceed.

-

Reaction: The nucleophilic primary amine of the free hydrazine attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Condensation: This is followed by the elimination of a water molecule to form N'-benzylidene-2-methoxyethanohydrazide (the hydrazone derivative).[12]

This derivatization achieves the primary analytical goals:

-

Increased Molecular Weight: Shifts the mass of the analyte to a more unique and less interfered region of the spectrum.

-

Reduced Polarity: Replaces the polar -NH2 group with a larger, nonpolar imine linkage, significantly improving peak shape.

-

Enhanced Thermal Stability: The resulting hydrazone is more stable under GC conditions than the parent hydrazine.

Figure 1: Chemical reaction for the derivatization of (2-Methoxyethyl)hydrazine.

Experimental Protocol

Materials and Reagents

| Item | Specification/Supplier |

| (2-Methoxyethyl)hydrazine HCl | Reference Standard (>98% purity) |

| Benzaldehyde | Reagent Grade (>99%) |

| Toluene | HPLC or GC Grade |

| Methanol | HPLC or GC Grade |

| Sodium Hydroxide (NaOH) | Analytical Grade |

| Sodium Sulfate (Anhydrous) | Analytical Grade |

| Water | Deionized or Milli-Q |

| GC Vials & Caps | 2 mL, Amber, with PTFE/Silicone Septa |

| Volumetric Flasks & Pipettes | Class A |

| GC-MS System | Agilent 7890/5977 or equivalent with EI source |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

Preparation of Solutions

-

Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of deionized water.

-

Benzaldehyde Derivatizing Reagent (5% v/v): Dilute 5 mL of benzaldehyde to 100 mL with methanol in a volumetric flask. Prepare fresh weekly.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound. Calculate the equivalent weight of the free base (Molecular Weight of free base / MW of HCl salt). Dissolve in a 100 mL volumetric flask with methanol to obtain a 1000 µg/mL solution of the free base.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with methanol.

Derivatization and Sample Preparation Workflow

The following protocol is a self-validating system; a reagent blank and a matrix blank should be run with each sequence to ensure the absence of contamination and interference.

Figure 2: Step-by-step workflow for sample derivatization and extraction.

GC-MS Instrumental Conditions

| Parameter | Setting | Rationale |

| GC System | ||

| Inlet Mode | Splitless | Maximizes transfer of trace analyte onto the column for best sensitivity. |

| Inlet Temperature | 250 °C | Ensures efficient vaporization of the higher molecular weight derivative. |

| Injection Volume | 1.0 µL | Standard volume for good reproducibility. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |

| Oven Program | Initial 80°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min) | Separates the derivative from solvent and matrix peaks, ensuring sharp elution. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation. |

| Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and minimize contamination. |

| Quadrupole Temperature | 150 °C | Standard setting for stable mass filtering. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions.[6] |

| SIM Ions (Quant/Qual) | To be determined from derivative mass spectrum.Example: m/z 178 (M+), 104, 77. | The molecular ion (M+) is often used for quantification for specificity. |

| Dwell Time | 100 ms | Sufficient time to acquire statistically significant signal for each ion. |

Results and Method Performance

A well-developed method should demonstrate excellent performance characteristics according to ICH guidelines.[4]

| Parameter | Target Specification | Justification |

| Specificity | No interference at the retention time of the derivative | Confirmed by analyzing reagent blank and matrix blank. |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Demonstrates a direct proportional response of the detector to analyte concentration over the desired range.[13] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |

| Limit of Quantitation (LOQ) | S/N ≥ 10; typically ≤ 1 ppm for a 100 mg/mL sample | The lowest concentration that can be quantified with acceptable precision and accuracy.[13] |

| Accuracy (Recovery) | 80 - 120% | Assessed by spiking the matrix at different concentration levels (e.g., LOQ, 100%, 150%).[13] |

| Precision (RSD) | Repeatability (n=6) ≤ 15% at LOQ; ≤ 10% at higher levels | Measures the closeness of agreement between a series of measurements from multiple samplings of the same sample.[13] |

Conclusion

The described derivatization GC-MS method provides a reliable, sensitive, and specific solution for the challenging trace-level analysis of this compound. By converting the polar, non-volatile analyte into a stable hydrazone, the method overcomes inherent analytical difficulties and is suitable for routine quality control and process monitoring in the pharmaceutical industry. The protocol is designed to be self-validating and robust, ensuring data integrity for regulatory compliance.

References

- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 4. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. rroij.com [rroij.com]

- 8. jfda-online.com [jfda-online.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of (2-Methoxyethyl)hydrazine Hydrochloride in the Synthesis of Pyrazole-Based Pharmaceutical Intermediates

Introduction: The Significance of the Pyrazole Scaffold and the Role of Substituted Hydrazines

In the landscape of modern medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold." This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a core component in a multitude of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] A significant number of recently developed kinase inhibitors, a cornerstone of targeted cancer therapy, incorporate the pyrazole motif to achieve high potency and selectivity.[3]